

A Technical Guide to the Spectroscopic Profile of 5-Chloro-2-hydroxybenzophenone

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Compound of Interest

Compound Name: 5-Chloro-2-hydroxybenzophenone

Cat. No.: B104029

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **5-Chloro-2-hydroxybenzophenone**, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, complete with data tables and experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR data for **5-Chloro-2-hydroxybenzophenone** are presented below. The spectra are typically recorded in deuterated chloroform (CDCl_3).

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **5-Chloro-2-hydroxybenzophenone** exhibits signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-OH	~11.5 - 12.5	Singlet (broad)	-
Aromatic H	~6.9 - 7.8	Multiplet	-

Note: Specific peak assignments for the aromatic region can be complex due to overlapping signals. 2D NMR techniques would be required for unambiguous assignment.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment	Chemical Shift (δ , ppm)
C=O	200.7
C-OH	161.9
C-Cl	124.3
Aromatic C	118.8, 119.9, 129.5, 130.0, 133.0, 134.8, 137.6
C (ipso to C=O)	118.8

Data sourced from SpectraBase.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of **5-Chloro-2-hydroxybenzophenone** shows characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3200-3600	O-H stretch (intramolecular H-bond)	Broad
~3000-3100	C-H stretch (aromatic)	Medium
~1630-1680	C=O stretch (ketone)	Strong
~1450-1600	C=C stretch (aromatic)	Medium-Strong
~1000-1300	C-O stretch	Medium
~600-800	C-Cl stretch	Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used to determine the concentration of a substance in solution.

UV-Vis Spectroscopic Data

The UV-Vis spectrum of **5-Chloro-2-hydroxybenzophenone** is typically recorded in methanol or ethanol.

Solvent	λ _{max} (nm)
Methanol	260, 330

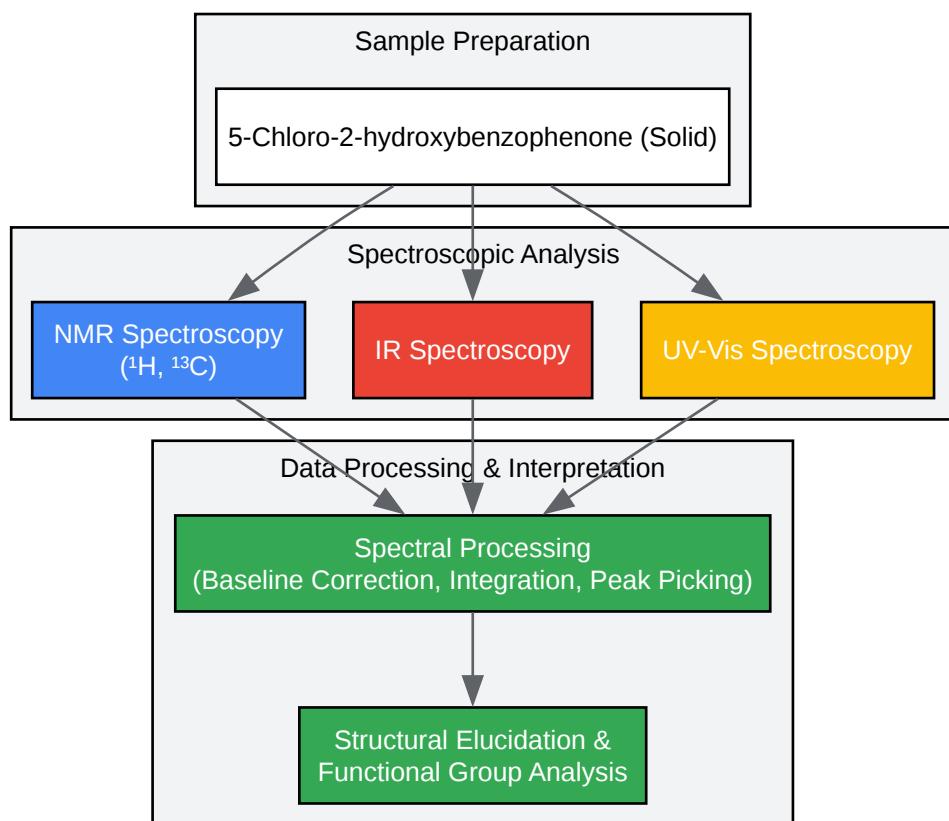
Data sourced from the NIST Chemistry WebBook.[\[2\]](#)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

General Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic analysis of a compound like **5-Chloro-2-hydroxybenzophenone** is outlined below.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

NMR Spectroscopy Protocol (Solution-State)

- Sample Preparation:
 - For ^1H NMR, accurately weigh 5-25 mg of **5-Chloro-2-hydroxybenzophenone**. For ^{13}C NMR, a higher concentration of 50-100 mg is recommended.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) in a clean, dry vial.
 - Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the vial.
 - Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

- Transfer the filtered solution into a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
 - Place the sample into the NMR magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
 - Tune and match the probe for the specific nucleus being observed (^1H or ^{13}C).
- Data Acquisition:
 - Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.
 - Acquire the free induction decay (FID).
 - Process the FID using a Fourier transform to obtain the NMR spectrum.
 - Perform phase and baseline corrections.
 - Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Place a small amount of the solid **5-Chloro-2-hydroxybenzophenone** powder directly onto the ATR crystal.
- Instrument Setup:
 - Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Data Acquisition:
 - Lower the ATR press to ensure firm and even contact between the sample and the crystal.
 - Acquire the IR spectrum.
 - Clean the ATR crystal and press thoroughly after the measurement.

UV-Vis Spectroscopy Protocol (Solution-State)

- Sample Preparation:
 - Prepare a stock solution of **5-Chloro-2-hydroxybenzophenone** of a known concentration in a UV-transparent solvent (e.g., methanol or ethanol).
 - Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0).
- Instrument Setup:
 - Turn on the spectrophotometer and allow the lamps to warm up and stabilize.
 - Fill a clean quartz cuvette with the solvent to be used as a blank.
 - Place the blank cuvette in the spectrophotometer and measure the baseline.
- Data Acquisition:
 - Rinse the sample cuvette with the solution to be measured, then fill it approximately three-quarters full.

- Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).
- Identify the wavelength(s) of maximum absorbance (λ_{max}).

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References

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